

# Efficacy of liposomal Nystatin compared to conventional formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Nystatin |           |  |  |
| Cat. No.:            | B7802587 | Get Quote |  |  |

An Objective Comparison of Liposomal and Conventional **Nystatin** Formulations for Antifungal Therapy

#### Introduction

**Nystatin**, a polyene macrolide antibiotic discovered in 1950, is a potent antifungal agent effective against a wide range of yeasts and fungi.[1] Its mechanism of action involves binding to ergosterol, a critical component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of intracellular components and ultimately, fungal cell death.[1]

Conventional formulations of **nystatin** are primarily limited to topical and oral applications, such as treating cutaneous, mucocutaneous, and gastrointestinal candidiasis.[2][3] This limitation stems from **nystatin**'s poor absorption from the gastrointestinal tract and the severe, doselimiting toxicity associated with its parenteral (intravenous) administration.[2][3] To overcome these challenges and unlock **nystatin**'s potential for treating systemic fungal infections, liposomal formulations have been developed. These advanced drug delivery systems encapsulate **nystatin** within lipid bilayers, a strategy designed to alter the drug's pharmacokinetic profile, reduce its toxicity, and improve its therapeutic index for systemic use. [4][5]

This guide provides a detailed comparison of the efficacy, safety, and pharmacokinetic profiles of liposomal **nystatin** versus its conventional counterparts, supported by experimental data from in vitro and in vivo studies.



# **Comparative Efficacy**

The development of liposomal **nystatin** has been driven by the need for a systemically active formulation with preserved or enhanced antifungal activity.

## **In Vitro Antifungal Activity**

In vitro studies are crucial for determining a drug's intrinsic antifungal potency. The Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) are key metrics. Generally, liposomal **nystatin** demonstrates comparable, and in some cases superior, in vitro activity against various fungal pathogens when compared to the free drug.

Studies show that liposomal **nystatin** is as active as free **nystatin**, with MICs and MLCs that are often similar or even lower against a broad spectrum of fungi, including Aspergillus species, Candida species, and Cryptococcus neoformans.[2][6] For instance, one study found the MICs of liposomal **nystatin** against Aspergillus species to be fourfold lower than those of conventional **nystatin**.[7] Similarly, the MLCs for the liposomal formulation were also lower.[7] Another study focusing on Candida albicans reported a significantly lower MIC for liposomal **nystatin** (1.456 µg/mL) compared to an unmodified **nystatin** formulation (23.44 µg/mL).[8]

| Parameter                     | Fungal Species         | Liposomal<br>Nystatin               | Conventional<br>Nystatin | Reference |
|-------------------------------|------------------------|-------------------------------------|--------------------------|-----------|
| MIC Range<br>(μg/mL)          | Aspergillus spp.       | 0.5 - 16                            | 2 - >16                  | [7]       |
| Geometric Mean<br>MIC (μg/mL) | Aspergillus spp.       | 2.3                                 | 9.5                      | [7]       |
| MIC90 (μg/mL)                 | Candida spp.           | 1                                   | 2                        | [9]       |
| MLC Range<br>(μg/mL)          | Aspergillus spp.       | 8 - >16                             | >16                      | [7]       |
| MIC (μg/mL)                   | Candida albicans       | 1.456                               | 23.44                    | [8]       |
| MIC/MLC                       | Various yeasts & molds | Similar or lower than free nystatin | Baseline                 | [2][6]    |



Table 1: Comparison of in vitro antifungal activity (MIC/MLC) of liposomal versus conventional **nystatin** against various fungal pathogens.

# **In Vivo Efficacy**

Animal models of systemic fungal infections are essential for evaluating a drug's therapeutic potential in a living system. In these models, liposomal **nystatin** has shown significant advantages over conventional formulations. Due to its reduced toxicity, liposomal **nystatin** can be administered intravenously at much higher doses than the free drug, leading to superior therapeutic outcomes.

In a murine model of systemic Candida albicans infection, liposomal **nystatin** significantly improved mouse survival, whereas the free form of the drug administered at its maximum tolerated dose showed no effect.[4] In a more stringent model using neutropenic mice infected with Aspergillus fumigatus, an optimal dose of 5 mg/kg of liposomal **nystatin** resulted in 90% survival.[10][11] This outcome was superior to those achieved with other antifungal agents, including liposomal amphotericin B and amphotericin B lipid complex, even at higher doses.[11] [12]

| Parameter | Animal Model                                       | Liposomal<br>Nystatin                                                         | Conventional<br>Nystatin                      | Reference |
|-----------|----------------------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------|-----------|
| Survival  | Candida albicans infected mice                     | Marked increase<br>in survival                                                | No effect at<br>maximal<br>tolerated dose     | [4]       |
| Survival  | Aspergillus fumigatus infected neutropenic mice    | 90% survival at 5<br>mg/kg/day                                                | Not tested<br>systemically due<br>to toxicity | [11][12]  |
| Efficacy  | Aspergillus fumigatus infected neutropenic rabbits | Prolonged<br>survival and<br>reduced tissue<br>injury at 2 and 4<br>mg/kg/day | Not tested<br>systemically due<br>to toxicity | [13]      |



Table 2: Comparison of in vivo efficacy of liposomal versus conventional **nystatin** in animal models.

# **Toxicity and Safety Profile**

The primary advantage of liposomal encapsulation is the significant reduction in systemic toxicity.

Conventional **nystatin** is too toxic for intravenous use.[2] In contrast, liposomal encapsulation shields the host from the free drug, allowing for the administration of therapeutically effective systemic doses. In mice, the maximal tolerated dose of liposomal **nystatin** was found to be 16 mg/kg, a four-fold increase compared to the 4 mg/kg for free **nystatin**.[4] While doses of 10 mg/kg were found to be acutely toxic in some mouse studies, a 5 mg/kg daily dose was well-tolerated and highly effective.[10][11]

Clinical trials in humans have confirmed that liposomal **nystatin** is better tolerated than would be expected from conventional **nystatin**. A phase II study in patients with invasive aspergillosis used a daily dose of 4 mg/kg.[5] While infusion-related side effects like chills and fever were common, severe toxicity was limited. Mild renal toxicity and electrolyte disturbances (hypokalemia) were observed but were generally manageable.[5]

| Parameter                | Test System             | Liposomal<br>Nystatin                                              | Conventional<br>Nystatin                         | Reference |
|--------------------------|-------------------------|--------------------------------------------------------------------|--------------------------------------------------|-----------|
| Maximal Tolerated Dose   | Mice<br>(intravenous)   | 16 mg/kg                                                           | 4 mg/kg                                          | [4]       |
| Acute Toxicity           | Mice<br>(intravenous)   | Toxic at 10<br>mg/kg                                               | Dose-limiting<br>toxicity prevents<br>high doses | [10][11]  |
| Clinical Side<br>Effects | Humans<br>(intravenous) | Infusion-related<br>events, mild<br>nephrotoxicity,<br>hypokalemia | Not administered intravenously                   | [5]       |

Table 3: Comparative toxicity of liposomal and conventional **nystatin**.



## **Pharmacokinetic Profiles**

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted. Conventional **nystatin** is poorly absorbed from the GI tract, and its systemic pharmacokinetics are not well-characterized due to its toxicity. Liposomal **nystatin**, designed for intravenous use, exhibits a distinct and more favorable pharmacokinetic profile.

In rabbits, liposomal **nystatin** demonstrated nonlinear, dose-dependent pharmacokinetics.[14] Following intravenous administration, it achieved high peak plasma concentrations (Cmax) that were well above the MICs for many fungi, followed by rapid distribution and elimination.[14][15] For example, single doses of 2 mg/kg and 6 mg/kg resulted in mean Cmax values of 13.07  $\mu$ g/ml and 41.91  $\mu$ g/ml, respectively.[14] Despite a relatively short terminal half-life of around 1 to 1.5 hours in rabbits, the high concentrations achieved are sufficient to exert a potent antifungal effect.[14][15]

| Parameter                              | Dosage (in rabbits) | Liposomal<br>Nystatin | Conventional<br>Nystatin                     | Reference |
|----------------------------------------|---------------------|-----------------------|----------------------------------------------|-----------|
| Administration<br>Route                | -                   | Intravenous           | Oral / Topical                               | [2][3]    |
| Systemic<br>Bioavailability            | -                   | 100% (IV)             | Very low (Oral)                              | [1]       |
| Cmax (Peak<br>Plasma Conc.)            | 2 mg/kg             | 13.07 μg/mL           | Not applicable<br>(not used<br>systemically) | [14]      |
| Cmax (Peak<br>Plasma Conc.)            | 6 mg/kg             | 41.91 μg/mL           | Not applicable                               | [14]      |
| AUC <sub>0-24</sub> (Drug<br>Exposure) | 2 mg/kg             | 11.65 μg·h/mL         | Not applicable                               | [14]      |
| AUC <sub>0-24</sub> (Drug<br>Exposure) | 6 mg/kg             | 67.44 μg⋅h/mL         | Not applicable                               | [14]      |
| Terminal Half-life                     | 2 - 6 mg/kg         | ~1.0 - 1.5 hours      | Not applicable                               | [14]      |



Table 4: Comparative pharmacokinetic parameters of liposomal **nystatin**.

# Experimental Protocols In Vitro Susceptibility Testing (Broth Microdilution)

The antifungal activity of liposomal and conventional **nystatin** is frequently determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).

- Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared and serially diluted in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640.[2] The final concentration range tested typically spans from 0.015 to 16 μg/ml.[2]
   [7]
- Inoculum Preparation: Fungal isolates are cultured, and a suspension is prepared and adjusted to a specific concentration. For Candida species, the final inoculum concentration is typically 0.5 × 10<sup>3</sup> to 2.5 × 10<sup>3</sup> cells/ml.[2] For Aspergillus species, it is 0.4 × 10<sup>4</sup> to 5 × 10<sup>4</sup> spores/ml.[2]
- Incubation: The prepared microtiter plates are incubated at a controlled temperature (e.g., 35°C or 37°C) for a specified period, typically 24 to 48 hours.[8][9]
- Endpoint Determination: The MIC is determined as the lowest drug concentration that
  causes a significant inhibition of fungal growth compared to a drug-free control well. This can
  be assessed visually or spectrophotometrically.[9] The MLC is determined by subculturing
  from wells showing no growth onto drug-free agar plates and identifying the lowest
  concentration that results in ≥99.9% killing.[7]

# In Vivo Efficacy and Toxicity Study (Murine Model)

Animal models are used to assess therapeutic efficacy and safety. A typical protocol for a systemic infection model in mice is as follows:

• Immunosuppression (for opportunistic pathogens): For pathogens like Aspergillus, mice are often rendered neutropenic (immunosuppressed) by administering agents like cyclophosphamide to make them susceptible to infection.[10]



- Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus or Candida albicans).[4][10]
- Treatment: At a specified time post-infection (e.g., 24 hours), treatment groups receive intravenous injections of liposomal **nystatin**, conventional **nystatin** (for toxicity comparison), a vehicle control, or another antifungal agent. Dosing can be single or multiple.[4][10]
- Toxicity Assessment: For toxicity studies, uninfected animals are administered escalating doses of the drug. The maximal tolerated dose is determined as the highest dose that does not cause severe adverse effects or mortality.[4][10]
- Efficacy Endpoints: The primary endpoint is typically survival over a period of 14-21 days.[10] Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, liver, lungs) by homogenizing the tissues and plating dilutions to count colonyforming units (CFUs).[16]

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action for polyene antifungals like **nystatin**.





Click to download full resolution via product page

Caption: Experimental workflow for MIC determination by broth microdilution.





Click to download full resolution via product page

Caption: Workflow for an in vivo antifungal efficacy study in an animal model.

### Conclusion

The encapsulation of **nystatin** within a liposomal delivery system represents a significant advancement in antifungal therapy. This formulation successfully mitigates the severe systemic toxicity associated with conventional **nystatin**, thereby enabling its use for intravenous



treatment of life-threatening fungal infections.[4] Experimental data consistently demonstrate that liposomal **nystatin** not only has a vastly improved safety profile but also maintains, and in some cases enhances, the potent in vitro antifungal activity of the parent drug.[2][7] Furthermore, in vivo studies have confirmed its superior therapeutic efficacy in animal models of systemic candidiasis and aspergillosis.[4][11][13] For researchers and drug development professionals, liposomal **nystatin** serves as a compelling example of how advanced formulation strategies can revitalize established active pharmaceutical ingredients, transforming a topically-limited agent into a viable candidate for treating systemic disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nystatin Wikipedia [en.wikipedia.org]
- 2. Comparison of In Vitro Antifungal Activities of Free and Liposome-Encapsulated Nystatin with Those of Four Amphotericin B Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Toxicity and therapeutic effects in mice of liposome-encapsulated nystatin for systemic fungal infections PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Nystatin in Patients with Invasive Aspergillosis Refractory to or Intolerant of Amphotericin B PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Antifungal Efficacy and Stability of Nystatin Liposomes Through Chitosan and Alginate Layer-by-Layer Coating: In vitro Studies Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Dose Range Evaluation of Liposomal Nystatin and Comparisons with Amphotericin B and Amphotericin B Lipid Complex in Temporarily Neutropenic Mice Infected with an Isolate



of Aspergillus fumigatus with Reduced Susceptibility to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Dose range evaluation of liposomal nystatin and comparisons with amphotericin B and amphotericin B lipid complex in temporarily neutropenic mice infected with an isolate of Aspergillus fumigatus with reduced susceptibility to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Compartmental Pharmacokinetics and Tissue Distribution of Multilamellar Liposomal Nystatin in Rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Drug Disposition, Urinary Pharmacokinetics, and Renal Effects of Multilamellar Liposomal Nystatin and Amphotericin B Deoxycholate in Rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Efficacy of liposomal Nystatin compared to conventional formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7802587#efficacy-of-liposomal-nystatin-compared-toconventional-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com